Herbarin A
Description
Significance of Natural Products Chemistry in Modern Science
The field of natural products chemistry is a critical engine for innovation across various scientific disciplines. It focuses on the isolation, structure elucidation, and synthesis of chemical substances from natural sources. nih.gov These natural compounds often possess unique and complex chemical architectures that are challenging to design and synthesize in the laboratory. Their inherent biological activities, honed through evolutionary processes, make them invaluable as lead compounds in drug discovery. For instance, many fungal metabolites exhibit significant phytotoxic, antimicrobial, and cytotoxic properties, highlighting their potential for applications in medicine and agriculture. mdpi.com The study of these molecules not only provides new therapeutic and agrochemical candidates but also deepens our understanding of fundamental biological pathways and ecological interactions.
Historical Overview of Herbarin A Discovery and Initial Characterization
This compound was first identified as a pigment produced by the fungus Torula herbarum (now classified as Cladosporium herbarum). capes.gov.brjst.go.jp Later, this compound and its related compound, Herbarin B, were isolated from two different strains of the fungus Cladosporium herbarum found associated with marine sponges, specifically Aplysina aerophoba and Callyspongia aerizusa. nih.govgeorgiasouthern.edugeorgiasouthern.edu This discovery highlighted the potential of marine-derived fungi as a source of novel secondary metabolites.
Initial characterization of this compound established it as a naphthoquinone derivative fused to an oxacyclohexene ring. capes.gov.brjst.go.jp Its molecular formula was determined to be C12H12O5. nih.gov Early research into its biological activity revealed its phytotoxic effects, demonstrating its ability to inhibit the growth of lettuce seedlings. mdpi.com This initial finding suggested its potential as a natural herbicide.
Contemporary Research Landscape and Unanswered Questions for this compound
Current research on this compound has expanded beyond its initial discovery and characterization. A significant achievement in the field has been the total synthesis of both this compound and Herbarin B. nih.govgeorgiasouthern.edugeorgiasouthern.edu This accomplishment is crucial as it allows for the production of these compounds in larger quantities than what can be obtained from their natural fungal source, facilitating more extensive biological testing and structure-activity relationship studies. georgiasouthern.edu
The biological activities of this compound continue to be an area of active investigation. Its phytotoxic properties have been further confirmed, and studies have also explored its antioxidant capabilities. nih.govmdpi.comgeorgiasouthern.edu The biosynthesis of this compound has also been a subject of study, with research indicating its formation from a heptaketide precursor, similar to other related naphthoquinone compounds. figshare.com
Despite the progress made, several questions regarding this compound remain. A deeper understanding of its mode of action at a molecular level is needed to fully elucidate the mechanisms behind its phytotoxicity and other biological activities. Further investigation into the ecological role of this compound for its producing fungus, Cladosporium herbarum, could provide insights into its natural function. Moreover, exploring the full spectrum of its biological activities could uncover new potential applications in medicine or agriculture. The development of more efficient and scalable synthetic routes also remains a relevant area for future research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2E,4E)-5-(4-methoxy-3-methyl-6-oxopyran-2-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O5/c1-8-9(5-3-4-6-11(13)14)17-12(15)7-10(8)16-2/h3-7H,1-2H3,(H,13,14)/b5-3+,6-4+ |
InChI Key |
ISQQPILYSRJHBC-GGWOSOGESA-N |
Isomeric SMILES |
CC1=C(OC(=O)C=C1OC)/C=C/C=C/C(=O)O |
Canonical SMILES |
CC1=C(OC(=O)C=C1OC)C=CC=CC(=O)O |
Synonyms |
herbarin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Herbarin a
Fungal Bioprospecting and Mycological Sources of Herbarin A
Bioprospecting of fungi has uncovered a wealth of chemical diversity. This compound has been identified from specific fungal sources, primarily those found in marine environments.
Isolation from Marine-Derived Fungi Associated with Sponges
The marine environment, particularly sponges, hosts a symbiotic community of microorganisms, including fungi that are a rich source of novel natural products. mdpi.com Research has successfully isolated this compound from fungi associated with these marine invertebrates.
Detailed findings show that two strains of the fungus Cladosporium herbarum are producers of this compound. nih.govacs.org These fungal strains were originally isolated from two different marine sponges, Aplysina aerophoba, collected from the Mediterranean Sea, and Callyspongia aerizusa. nih.govacs.org In these studies, this compound was isolated alongside a related compound, Herbarin B, and other metabolites. acs.org The association of Cladosporium herbarum with marine sponges highlights the potential of these unique ecosystems for discovering new chemical entities. mdpi.com
Biosynthetic Pathways and Genetic Insights into Herbarin a Production
Proposed Biogenetic Origin: The Polyketide Pathway for Herbarin A
This compound is understood to originate from the polyketide pathway, a major route for the synthesis of diverse natural products in fungi. This pathway involves the sequential condensation of small carboxylic acid units to form a linear polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final complex structure.
The biosynthesis of fungal pyranonaphthoquinones, such as the closely related cardinalins, initiates with a polyketide backbone assembled by a Type I polyketide synthase (PKS). tandfonline.com The fundamental building blocks for this process are derived from primary metabolism. The starter unit is typically an acetyl-CoA molecule, followed by multiple extender units of malonyl-CoA. Isotope labeling studies on the fungal PNQ cardinalin 2 have shown that it is derived from a single octaketide chain, formed from one acetate (B1210297) starter unit and seven malonate extender units. tandfonline.com This suggests a similar octaketide precursor for this compound.
Following the assembly of the linear polyketide chain, it is believed to undergo several key transformations while still bound to the PKS. These include regiospecific cyclizations and aromatizations to form a nascent naphthoquinone scaffold. Key metabolic intermediates would therefore include the initial octaketide chain and various cyclized and aromatized derivatives leading to the core ring system.
The formation of the characteristic pyranonaphthoquinone core of this compound from the linear polyketide precursor involves a cascade of enzymatic reactions. While the specific enzymes for this compound are uncharacterized, their functions can be inferred from well-studied PNQ pathways, such as those for actinorhodin (B73869) and xylindein. researchgate.netacs.org
Polyketide Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the formation of the octaketide backbone from acetyl-CoA and malonyl-CoA.
Cyclization/Aromatization: The nascent polyketide chain undergoes intramolecular aldol (B89426) condensations to form the fused ring system. This process is often guided by specific cyclase (CYC) and aromatase (ARO) domains within the PKS or by separate cyclase enzymes.
Oxygenation: Monooxygenases and dioxygenases play a critical role in installing hydroxyl groups and forming the quinone moiety on the naphthalene (B1677914) ring system. In the actinorhodin pathway, a two-component flavin-dependent monooxygenase is responsible for quinone formation. researchgate.net
Pyran Ring Formation: The formation of the pyran ring is a key step. This can occur through various mechanisms, including the cyclization of a side chain onto a hydroxyl group on the naphthoquinone core. Tailoring enzymes, such as oxidoreductases and dehydratases, are essential for modifying the side chain to facilitate this cyclization.
The sequence of these transformations ultimately yields the stable tricyclic pyranonaphthoquinone skeleton that defines this compound and its related compounds.
Genes and Enzymes Involved in this compound Biosynthesis
The enzymes responsible for this compound production are encoded by genes clustered together in the fungal genome. This arrangement, known as a biosynthetic gene cluster (BGC), allows for the coordinated regulation and expression of all the components needed to synthesize the final product. nih.gov
While the specific BGC for this compound has not been reported, analysis of genomes from producer organisms like Phoma species and the characterization of BGCs for other fungal PNQs, such as xylindein from Chlorociboria aeruginascens, provide a representative model. acs.org A typical fungal PNQ gene cluster contains a set of core and accessory genes.
A model BGC for a compound like this compound would be expected to contain:
A core Non-Reducing Polyketide Synthase (NR-PKS) gene: This is the central enzyme responsible for building the polyketide backbone.
Accessory enzyme genes: These encode tailoring enzymes like monooxygenases, reductases, methyltransferases, and cyclases that modify the PKS product.
Transcription factor genes: These genes encode regulatory proteins that control the expression of the entire cluster.
Transporter genes: These genes often encode membrane proteins responsible for exporting the final product out of the cell.
The table below details a representative fungal PNQ biosynthetic gene cluster, that of xylindein, which illustrates the types of genes likely involved in this compound synthesis. acs.org
| Gene Name | Proposed Function | Role in Biosynthesis |
| Core Biosynthetic Genes | ||
| XLNpks | Non-reducing polyketide synthase (NR-PKS) | Assembles the polyketide chain from acetate and malonate precursors. |
| XLNfas1/XLNfas2 | Fatty acid synthase subunits | Synthesizes the fatty acyl-CoA starter unit for the PKS. |
| Tailoring Enzyme Genes | ||
| XLNox1-XLNox4 | Oxidoreductases/Monooxygenases | Catalyze hydroxylation, epoxidation, and quinone formation steps. |
| Regulatory & Other Genes | ||
| XLNtf1/XLNtf2 | Transcription factors | Regulate the expression of the biosynthetic genes within the cluster. |
| XLNtra | Transporter | Exports the final xylindein product or intermediates from the cell. |
This table is a model based on the characterized xylindein gene cluster and is representative of what would be expected for the this compound cluster.
A key strategy to confirm the function of genes within a BGC is through their heterologous expression and the in vitro functional analysis of the resulting enzymes. For many polyketide pathways, individual genes from a cluster are cloned and expressed in a host organism like E. coli or Aspergillus nidulans. The purified enzymes are then tested with proposed substrates to confirm their specific catalytic activity.
For example, in the study of the actinorhodin pathway, the two-component monooxygenase (ActVA-ORF5/ActVB) was expressed, purified, and shown to catalyze the critical quinone-forming C-6 oxygenation step. researchgate.net Similarly, the characterization of the valanimycin (B1682123) BGC involved overproducing and characterizing the VlmD enzyme, confirming its role as an L-valine decarboxylase. nih.gov Such experiments are essential to move from a putative gene function based on sequence homology to a confirmed biochemical role, and this approach would be necessary to definitively characterize the this compound biosynthetic pathway.
Chemoenzymatic Synthesis Approaches Utilizing this compound Biosynthetic Components
Chemoenzymatic synthesis combines the flexibility of traditional organic chemistry with the high selectivity of biocatalysis. unacademy.com Enzymes from natural product pathways, including those for pyranonaphthoquinones, represent a powerful toolkit for synthetic chemists. nih.gov This approach can streamline the synthesis of complex molecules by using enzymes to perform difficult stereoselective or regioselective reactions under mild conditions, thus avoiding the need for cumbersome protecting groups and reducing waste. unacademy.comrsc.org
While the direct application of enzymes from the this compound pathway in chemoenzymatic synthesis has not been documented, the potential is significant. Tailoring enzymes from related, characterized PNQ pathways could be harnessed for specific transformations. For instance:
Hydroxylases/Oxygenases: Recombinantly expressed monooxygenases could be used to selectively install hydroxyl groups on synthetic naphthoquinone precursors.
Reductases: Ketoreductases from a PNQ cluster could perform stereoselective reductions of ketone functionalities, a common challenge in organic synthesis.
Methyltransferases: These enzymes could be used for the regioselective methylation of hydroxyl groups on complex scaffolds.
The successful implementation of such a strategy first requires the identification and functional characterization of the this compound biosynthetic gene cluster and its encoded enzymes. Once these biocatalysts are available, they could be integrated into synthetic routes to produce this compound analogs for structure-activity relationship studies or to improve the efficiency of producing the natural product itself. This remains a promising but currently prospective area of research.
Design, Synthesis, and Biological Evaluation of Herbarin a Analogues and Derivatives
Structural Elucidation Methodologies for Herbarin A Derivatives
The absence of any specific literature on "this compound" suggests that this compound may be either highly obscure, proprietary with no publicly available research, or potentially a misnomer. Without any foundational research on the parent compound, it is impossible to provide information on the design and synthesis of its analogues.
Advanced Spectroscopic Techniques for Characterization
The precise structural elucidation of a natural product like this compound is fundamental to understanding its chemical properties and biological activity. A suite of advanced spectroscopic techniques is employed to determine its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of this compound. Both ¹H and ¹³C NMR have been utilized to confirm its chemical structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, offers insights into the carbon framework of the molecule.
While specific detailed spectral data for this compound is not extensively available in recent literature, the general approach to its characterization would involve a combination of the following techniques:
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can help to identify key structural motifs within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. Characteristic absorption bands would indicate the presence of groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C), which are integral parts of its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The presence of conjugated systems in this compound would result in characteristic absorption maxima in the UV-Vis spectrum.
An illustrative representation of the kind of data obtained from such analyses is presented in the table below. Please note that this table is a generalized example of typical spectroscopic data for a natural product with a similar core structure to this compound, due to the limited availability of specific published data for this compound itself.
| Technique | Observed Data (Illustrative Example) | Interpretation |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-6.5 (m), 4.5 (d), 3.8 (s), 2.1 (s) | Aromatic protons, proton on a carbon adjacent to an oxygen, methoxy group protons, methyl group protons. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 180-160, 150-110, 80-60, 30-20 | Carbonyl carbons, aromatic/olefinic carbons, carbons bonded to oxygen, aliphatic carbons. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for CₓHᵧO₂ | Provides the exact molecular formula. |
| IR (KBr, cm⁻¹) | 3400 (broad), 1680 (strong), 1600 (medium) | O-H stretch, C=O stretch (conjugated), C=C stretch (aromatic). |
| UV-Vis (MeOH, λₘₐₓ nm) | 250, 290, 350 | Presence of conjugated systems and chromophores. |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods provide the connectivity of atoms in a molecule, determining the absolute stereochemistry of chiral centers often requires X-ray crystallography. This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a crystalline state.
For a molecule like this compound, which may possess stereogenic centers, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical goal. The process involves the following key steps:
Crystallization: Growing a high-quality single crystal of this compound or a suitable derivative. This is often a challenging and rate-limiting step.
Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern.
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the molecule and refine the atomic positions.
A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles. Crucially, for a non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration of the molecule with a high degree of confidence. To date, there are no publicly available reports of a single-crystal X-ray diffraction study on this compound. Such a study would be invaluable in unequivocally establishing its absolute stereochemistry.
Structure-Activity Relationship (SAR) Studies for this compound and Its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. The goal is to identify the key structural features (pharmacophores) responsible for the desired biological effect and to guide the design of new, more potent, and selective analogues.
Elucidation of Structural Determinants for Observed Biological Effects
The elucidation of SAR for this compound would involve the synthesis of a series of analogues and derivatives where specific parts of the molecule are systematically modified. The biological activity of these new compounds is then evaluated and compared to that of the parent compound, this compound.
Key modifications could include:
Modification of functional groups: For example, esterification or etherification of hydroxyl groups, or reduction of carbonyl groups.
Substitution on aromatic rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on any aromatic moieties.
Alteration of the core scaffold: Modifying the ring structures to understand their importance for activity.
The following table illustrates a hypothetical SAR study on a series of this compound derivatives, demonstrating how different structural modifications could influence biological activity.
| Compound | Modification from this compound | Biological Activity (IC₅₀, µM) - Hypothetical |
| This compound | - | 10 |
| Derivative 1 | Methylation of a key hydroxyl group | 50 (decreased activity) |
| Derivative 2 | Introduction of a chlorine atom on the aromatic ring | 5 (increased activity) |
| Derivative 3 | Removal of a carbonyl group | >100 (activity abolished) |
| Derivative 4 | Replacement of a methyl group with an ethyl group | 12 (similar activity) |
From such a study, one could infer, for instance, that the hydroxyl group and the carbonyl group are crucial for activity, and that substitution with a halogen on the aromatic ring enhances potency.
Computational Approaches in SAR Analysis
Computational chemistry plays a vital role in modern SAR studies, allowing for the rational design of new compounds and a deeper understanding of the interactions between a ligand and its biological target. While no specific computational studies on this compound have been reported, the following approaches would be applicable:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. By developing a QSAR model for this compound derivatives, it would be possible to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. Molecular descriptors used in QSAR models can include physicochemical properties (e.g., lipophilicity, electronic properties) and topological indices.
Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active site of the target protein. This can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding and can guide the design of analogues with improved affinity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a specific biological activity. By aligning a set of active this compound analogues, a common pharmacophore can be identified. This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
The integration of these computational methods with synthetic chemistry and biological testing provides a powerful platform for the optimization of this compound as a lead compound in drug discovery.
Mechanistic Investigations of Herbarin A S Biological Activities
Molecular Mechanisms of Antioxidant Activity
Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen and nitrogen species. Herbarin A has been reported to possess antioxidant properties ontosight.ai. Investigations into its molecular mechanisms of antioxidant action have primarily focused on its ability to scavenge free radicals.
Direct Free Radical Scavenging Pathways
One method used to evaluate the antioxidant capacity of this compound is the Ferric Reducing Antioxidant Power (FRAP) assay scinews.uz. This assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) within a complex scinews.uz. The mechanism of the FRAP assay is based on the reduction of the ferric 2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) in the presence of antioxidants scinews.uz.
Studies employing the FRAP assay have shown that this compound exhibits antioxidant activity. This compound, along with Herbarin B, demonstrated activity in this assay at concentrations ranging from 0.1 to 1 mM scinews.uz. The use of an acidic FRAP assay was chosen to maintain the integrity of this compound and B, both of which possess carboxylic acid groups scinews.uz. The ability to reduce Fe³⁺ suggests that this compound can act as an electron donor, a common mechanism for direct free radical scavenging by converting radicals into more stable species.
Modulation of Cellular Redox Homeostasis
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cellular antioxidant defense system to neutralize them sciforum.netsciforum.net. This system involves both enzymatic antioxidants, such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), and non-enzymatic antioxidants like glutathione (GSH) and ascorbate (B8700270) sciforum.netsciforum.netacademicjournals.org. While modulation of these enzymatic and non-enzymatic components is a key mechanism by which many natural compounds exert antioxidant effects academicjournals.orgmdpi.com, specific detailed research findings on how this compound modulates cellular redox homeostasis by affecting these particular enzymes or pathways were not available in the provided sources. Further studies are needed to elucidate the precise mechanisms by which this compound might influence the cellular redox balance beyond direct radical scavenging.
Cellular Pathways Affected by this compound in Anti-inflammatory Contexts
Inflammation is a complex biological response involving various cellular pathways and mediators. Natural compounds with anti-inflammatory properties often exert their effects by modulating these processes. This compound has been reported to possess anti-inflammatory properties ontosight.ai.
Inhibition of Pro-inflammatory Mediator Production in Cellular Models
A common mechanism for anti-inflammatory agents is the inhibition of the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, nitric oxide (NO), and prostaglandins (B1171923) (e.g., PGE2) in cellular models, such as activated macrophages mdpi.comjapsonline.comglobalscienceresearchjournals.orgnih.govmdpi.comfrontiersin.orgplos.org. While the inhibition of these mediators is a well-established anti-inflammatory mechanism for various natural products, specific detailed research findings demonstrating this compound's direct effect on the production of these pro-inflammatory mediators in cellular models were not available in the provided sources.
Interaction with Key Inflammatory Signaling Pathways
Inflammatory responses are tightly regulated by intracellular signaling pathways, notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 nih.govamegroups.orgplos.orgmdpi.comresearchgate.net. Modulation of these pathways is a significant mechanism by which many anti-inflammatory compounds function mdpi.complos.orgmdpi.comnih.gov. This can involve inhibiting the activation, phosphorylation, or nuclear translocation of key proteins within these cascades, thereby suppressing the transcription of pro-inflammatory genes plos.orgmdpi.com. However, specific detailed research findings on this compound's interaction with or modulation of these key inflammatory signaling pathways were not available in the provided sources.
Mechanistic Basis of Antimicrobial Action
This compound has also been reported to exhibit antimicrobial activity ontosight.ai. The mechanisms by which natural compounds inhibit or kill microbes are diverse and can involve targeting various cellular components and processes mdpi.comnih.gov. Common mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, interference with protein or nucleic acid synthesis, enzyme inhibition, and inhibition of biofilm formation mdpi.comnih.gov. Some compounds, particularly those with phenolic or hydrophobic properties, can disrupt bacterial membranes leading to leakage of cellular contents nih.govmdpi.com. While these mechanisms are well-documented for other plant-derived antimicrobials, specific detailed research findings elucidating the precise mechanistic basis of this compound's antimicrobial action were not available in the provided sources. Further research is needed to determine how this compound exerts its effects against microbial organisms at the molecular level.
Interactions with Bacterial Cellular Components and Pathways
Investigations into the antibacterial mechanisms of various compounds often involve examining their interactions with bacterial cellular components and pathways. Some antibacterial agents are believed to form pores in bacterial membranes, leading to leakage of cellular contents. nih.gov The membrane-damaging action can be attributed to properties of compounds like phenols and flavonoids. nih.gov Other mechanisms include the inhibition of macromolecular synthesis. nih.gov Studies on different plant extracts have shown antibacterial effects through the disruption of membrane potential, inner membrane permeabilization, blebbing, and leakage of cellular contents. nih.gov For example, an extract of Aloe arborescens exhibited antibacterial activity by inhibiting the bacterial respiratory chain dehydrogenase and increasing bacterial cell membrane permeability, leading to leakage of nucleic acids and electrolytes. nih.gov Similarly, the ethanol (B145695) extract of Mentha arvensis demonstrated antibacterial properties against multidrug-resistant Acinetobacter baumannii, inducing reactive oxygen species generation, protein leakage, and cellular damage. bioline.org.br The interaction between terpenoid structures and microbes, leading to antimicrobial activity, is an area of ongoing research. scielo.br While the specific interactions of this compound with bacterial cellular components and pathways require detailed study, general mechanisms observed with other antibacterial compounds provide a framework for understanding potential modes of action, including effects on membrane integrity and essential cellular processes. researchgate.netfrontiersin.org
Antifungal Targets and Modes of Action
Antifungal drugs typically target components unique to fungal cells, such as chitin (B13524) in the cell wall or ergosterol (B1671047) in the cell membrane, which are distinct from bacterial cell components. ebsco.com Different classes of antifungal drugs exhibit varied mechanisms. Azoles, for instance, inhibit ergosterol synthesis by blocking lanosterol (B1674476) demethylation, impacting cell membrane integrity. ebsco.comscielo.br Polyenes bind to ergosterol, creating pores in the membrane and causing cell lysis. ebsco.com Allylamines and benzylamines inhibit an enzyme involved in ergosterol production, leading to decreased ergosterol and accumulation of squalene, which is toxic to the fungal cell. ebsco.com Echinocandins and flucytosine disrupt cell wall synthesis and RNA metabolism, respectively. ebsco.com Some antifungal agents may also affect mitochondrial activity, influencing reactive oxygen species generation, calcium homeostasis, and ATP production, all crucial for cell viability. plos.org While specific research on this compound's antifungal targets and modes of action is necessary, these established mechanisms of other antifungal compounds highlight potential areas of interaction, such as interference with cell wall or membrane synthesis or function, or modulation of essential metabolic pathways. jmb.or.krnih.gov
Modulation of Cellular Viability and Proliferation in Research Models
Studies on various natural compounds and extracts have investigated their impact on cellular viability and proliferation in research models, particularly in the context of cancer. These studies often assess the ability of a compound to inhibit cell growth and induce cell death. plos.orgd-nb.info
Impact on Cellular Growth and Apoptosis Pathways
Many compounds exert their effects on cellular growth by influencing apoptosis pathways. Apoptosis, or programmed cell death, is a crucial mechanism for controlling cell proliferation and responding to DNA damage. brieflands.comnih.gov Activation of apoptosis pathways is a significant mechanism by which cytotoxic agents, including some natural products, eliminate unwanted cells. brieflands.com The Bcl-2 family of proteins are key regulators of apoptosis, with a balance between anti-apoptotic and pro-apoptotic members determining cell fate. brieflands.commdpi.com Pro-apoptotic proteins can influence mitochondrial membrane permeability, leading to the release of factors like cytochrome C, which trigger the apoptotic cascade. mdpi.combrieflands.com Some studies evaluate the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) as an indicator of susceptibility to apoptosis. brieflands.com Compounds that can modulate the expression or activity of these proteins may induce apoptosis in cancer cells. brieflands.com For example, an extract of Artemisia sieberi was found to decrease cell viability in a dose-dependent manner in HT-29 colon cancer cells and influenced the expression levels of Bax and Bcl-2 genes. brieflands.com
Effects on Cell Cycle Progression
Modulation of cell cycle progression is another mechanism by which compounds can affect cellular proliferation. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of diseases like cancer. oup.compensoft.net Compounds can inhibit cell growth by causing cell cycle arrest at specific phases, such as G1 or G2/M. oup.compensoft.netnih.gov This arrest prevents cells from dividing and proliferating. Studies often analyze the distribution of cells in different phases of the cell cycle using techniques like flow cytometry. oup.comnih.gov For instance, acacetin, a flavonoid, was shown to inhibit cell growth and induce G1 and/or G2-M cell cycle arrest in human prostate cancer cells. oup.comoup.com This arrest was associated with changes in the levels of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and CDK inhibitors like p21. oup.compensoft.netoup.com Plant extracts have also been observed to induce cell cycle arrest in various cancer cell lines. pensoft.netnih.gov
Identification and Characterization of Specific Molecular Targets
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action at a fundamental level. This involves pinpointing the proteins, enzymes, or other molecules that the compound directly interacts with to exert its biological effects.
Enzyme Inhibition and Activation Studies
Enzymes are frequent targets for therapeutic compounds due to their critical roles in biological pathways. Compounds can modulate enzyme activity through inhibition or activation. teachmephysiology.com Enzyme inhibition studies are designed to determine if a compound decreases enzyme activity. bioivt.com This can occur through various mechanisms, including competitive, non-competitive, or irreversible inhibition. teachmephysiology.comnih.gov Competitive inhibitors bind to the enzyme's active site, competing with the natural substrate. teachmephysiology.com Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its activity. teachmephysiology.com Irreversible inhibitors form a stable complex with the enzyme, permanently inactivating it. teachmephysiology.com Enzyme activation, where a compound increases enzyme activity, can also occur. nih.gov Techniques like capillary electrophoresis can be used to study enzyme inhibition and activation kinetics. nih.gov While general methods for studying enzyme modulation are well-established, specific research on this compound's effects on particular enzymes is required to identify its molecular targets in this category. bioivt.com
Receptor Binding and Downstream Signaling Modulation
Research into compounds classified as naphthopyranquinones, a class to which Herbarin belongs, indicates a range of biological activities, including antimicrobial properties. Herbarin itself has been described as a quinone antibiotic exhibiting activity against various Gram-positive and Gram-negative bacteria, as well as certain fungi medchemexpress.comontosight.ai.
However, comprehensive studies detailing the specific protein receptors that this compound binds to, the affinity and kinetics of these binding events, or the intricate cascade of intracellular signaling events triggered or modulated by such interactions are not extensively documented in the retrieved information. While the broader field of receptor binding and signaling pathway modulation is a significant area of pharmacological research plos.orgnih.govpsu.edunih.govnih.gov, and mechanisms of action for other compounds involving receptor interactions and downstream signaling have been explored researchgate.netmdpi.comnih.gov, specific data tables or detailed research findings directly linking this compound to particular receptors and modulated signaling pathways were not identified in the scope of this search.
Advanced Research Methodologies and Future Perspectives in Herbarin a Research
Application of Omics Technologies in Herbarin A Target Discovery
Omics technologies, including proteomics, metabolomics, and transcriptomics, offer powerful tools for the unbiased and large-scale analysis of biological systems. Their application in this compound research can provide crucial insights into the molecular targets and cellular pathways affected by this compound. These technologies allow for the identification of changes in protein levels, metabolic profiles, and gene expression patterns, respectively, in response to this compound treatment.
Proteomics and Metabolomics in this compound Mechanistic Studies
Proteomics involves the comprehensive study of the entire set of proteins produced or modified by an organism, system, or biological sample. Metabolomics, on the other hand, focuses on the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When applied to this compound research, these technologies can help elucidate the compound's mechanism of action by identifying affected proteins and metabolic pathways. Proteomics can reveal which proteins interact with this compound or whose expression or modification levels are altered upon treatment, potentially pointing to direct targets or downstream effectors. Metabolomics can provide a snapshot of the metabolic state of a biological system exposed to this compound, highlighting perturbed biochemical pathways and offering clues about the compound's functional effects. Combining proteomics and metabolomics can offer a more complete picture by linking changes in protein abundance or modification to alterations in metabolic profiles, thereby providing a deeper understanding of how this compound influences cellular processes. nih.govfrontiersin.orgrevespcardiol.org These approaches are valuable for understanding biological systems and diseases on a large scale. nih.gov
Transcriptomic Profiling of this compound-Treated Biological Systems
Transcriptomics is the study of the complete set of RNA transcripts produced by the genome at any given time. Transcriptomic profiling of biological systems treated with this compound can reveal changes in gene expression patterns. By analyzing the up- or down-regulation of genes, researchers can identify the genetic pathways and networks that are responsive to this compound. This provides insights into the cellular processes, such as signaling pathways, stress responses, or cell cycle regulation, that are modulated by the compound. While the direct application of transcriptomics specifically to this compound is not extensively detailed in the search results, the utility of transcriptomics in studying the effects of compounds and understanding biological responses is well-established in plant-pathogen interactions and other biological systems. oregonstate.edusouthampton.ac.uk Notably, recent research has demonstrated the feasibility of obtaining informative mRNA from herbarium specimens, challenging previous assumptions and opening avenues for transcriptomic explorations using historical samples. biorxiv.orgapple.combiorxiv.org
Computational Chemistry and Molecular Modeling for this compound Studies
Computational chemistry and molecular modeling techniques play a vital role in modern drug discovery and mechanistic studies. These in silico approaches can complement experimental studies by providing insights into the potential interactions of this compound with biological targets and predicting its activity based on its chemical structure.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to each other to form a stable complex. This helps in predicting the binding affinity and the potential biological target of this compound. Molecular dynamics simulations extend docking studies by simulating the physical movements of atoms and molecules over time, providing information about the stability of the ligand-receptor complex and the conformational changes involved in binding. datadryad.orgf1000research.commdpi.combiointerfaceresearch.com These simulations can offer a more realistic representation of the interaction compared to static docking poses. mdpi.com Studies utilizing these methods, although not specifically on this compound in the provided results, demonstrate their power in identifying potential drug targets and understanding binding interactions. datadryad.orgf1000research.commdpi.combiointerfaceresearch.comnih.gov For example, molecular docking and dynamics simulations have been used to identify potential breast cancer receptor proteins targeted by compounds from Euphorbia thymifolia. datadryad.orgf1000research.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can identify the key structural features and physicochemical properties that are important for activity. scielo.brmdpi.com These models can then be used to predict the activity of new, untested this compound analogs or derivatives, guiding the design and synthesis of more potent or selective compounds. scielo.brmdpi.com QSAR studies are valuable for understanding the relationship between chemical structure and biological response and can be applied to the development of chemicals with biological activity. scielo.brmdpi.comnih.gov They can help identify which chemical properties contribute most significantly to biological effects. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Herbarin A, and how should researchers validate their results?
- Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Validate results by cross-referencing with authenticated reference standards and adhering to journal-specific protocols for data presentation (e.g., tabulating spectral peaks with δ-values, retention times, and ion ratios) .
- Data Validation Example :
| Technique | Parameters | Validation Criteria |
|---|---|---|
| NMR | δ (ppm), multiplicity | Match to reference library |
| HPLC | Retention time, peak symmetry | ≥95% purity threshold |
Q. How should researchers design initial bioactivity assays for this compound?
- Methodology : Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity) using validated cell lines or biochemical targets. Include positive/negative controls and dose-response curves to establish IC50/EC50 values. Document protocols per guidelines for reproducibility, such as detailing cell passage numbers and assay conditions (temperature, incubation time) .
Q. What steps ensure the reproducibility of this compound synthesis in academic settings?
- Methodology : Provide step-by-step synthesis protocols with reaction parameters (temperature, solvent ratios, catalysts) in the main manuscript or supplementary materials. For novel compounds, include elemental analysis and spectroscopic data; for known compounds, cite prior literature and confirm identity via comparative chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying efficacy across studies)?
- Methodology : Conduct a systematic review of experimental variables:
- Compare dose ranges, model systems (e.g., cell lines vs. animal models), and endpoint measurements.
- Use meta-analysis tools to assess heterogeneity and identify confounding factors (e.g., solvent effects, batch-to-batch variability).
- Apply the "principal contradiction" framework to prioritize variables with the greatest impact on outcomes .
Q. What strategies optimize the yield and sustainability of this compound synthesis?
- Methodology :
- Screen green chemistry approaches (e.g., microwave-assisted synthesis, biocatalysts) to reduce waste.
- Use design of experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, temperature).
- Tabulate results in a comparative matrix:
| Method | Yield (%) | E-factor | Scalability |
|---|---|---|---|
| Traditional | 65 | 8.2 | Moderate |
| Microwave | 78 | 3.1 | High |
Q. How can mechanistic studies on this compound be designed to address gaps in molecular target identification?
- Methodology :
- Combine -omics approaches (proteomics, transcriptomics) with genetic knockdown/knockout models to map signaling pathways.
- Validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity, CRISPR-Cas9 for gene editing).
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with current trends in natural product research .
Guidelines for Data Presentation and Reproducibility
- Tables/Figures : Label with Roman numerals, include self-explanatory legends, and ensure raw data is accessible via repositories .
- Statistical Reporting : Avoid the term "significant" without p-values; justify numerical precision (e.g., report means to one decimal beyond instrument precision) .
- Ethical Compliance : Disclose conflicts of interest and obtain permissions for reused data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
